molecular formula C8H10O2 B2495082 Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid CAS No. 181134-66-7

Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid

Cat. No. B2495082
M. Wt: 138.166
InChI Key: ARGZJFVHDICEJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dispiro[2.0.2^4.1^3]heptane-7-carboxylic acid and its derivatives often involves complex organic reactions. For example, the synthesis of conformationally restricted glutamic acid analogues starting from 3-oxocyclobutanecarboxylic acid, using Lewis acid-catalyzed rearrangement, is a key method to construct the spiro[3.3]heptane skeleton, indicative of the intricate steps required to synthesize such compounds (Chernykh et al., 2014).

Molecular Structure Analysis

The molecular structure of Dispiro[2.0.2^4.1^3]heptane-7-carboxylic acid has been studied extensively using X-ray diffraction and charge density distribution methods. The analysis reveals significant insights into the deformation density and Laplacian of the molecule, showing specific features characteristic of polyspirocyclopropanes. Such studies highlight the influence of π-acceptor hydroxycarbonyl substituents and small conformational changes on the bond length distribution within the molecule's skeleton (Yufit et al., 1996).

Chemical Reactions and Properties

Dispiro[2.0.2^4.1^3]heptane-7-carboxylic acid undergoes various chemical reactions, reflecting its reactivity and functional utility in organic synthesis. For instance, electrophilic and free radical additions to spiropentanes illustrate the compound's versatility in forming different reaction products under varied conditions, showcasing its chemical reactivity and potential for further functionalization (Bottini & Cabral, 1978).

Physical Properties Analysis

The physical properties of Dispiro[2.0.2^4.1^3]heptane-7-carboxylic acid derivatives, such as their crystal structures and electron-density distributions, are crucial for understanding the compound's behavior in solid state. The structure of 1-Dispiro[2.0.2.1]heptanecarboxylic acid, for example, reveals the orientation of the carboxylic group and the formation of centrosymmetric dimers in the crystal, providing insights into its solid-state characteristics (Yufit et al., 1993).

Chemical Properties Analysis

The chemical properties of Dispiro[2.0.2^4.1^3]heptane-7-carboxylic acid, including its reactivity and interaction with various chemical reagents, are defined by its unique spirocyclic structure. The compound's ability to undergo specific reactions, such as acid-catalyzed and free-radical-mediated processes, highlights its functional versatility and potential application in synthesizing new chemical entities with unique properties and activities (Adam & Crämer, 1987).

Scientific Research Applications

Synthesis and Structural Analysis

Dispiro[2.0.2^{4}.1^{3}]heptane derivatives have been synthesized through various methods, highlighting their structural uniqueness and potential for further chemical modifications. For instance, Kozhushkov et al. (2003) described the preparation and methanolyses of several dispiro derivatives, emphasizing the stability of the dispiro[2.0.2.1]heptane skeleton under solvolysis conditions, which could be of interest in developing stable molecular frameworks for further chemical exploration (Kozhushkov et al., 2003).

Conformationally Restricted Amino Acids

Chernykh et al. (2014) and Radchenko et al. (2008, 2010) have synthesized conformationally restricted glutamic acid analogues and spirocyclic amino acids, demonstrating the utility of dispiro[2.0.2^{4}.1^{3}]heptane and related structures in mimicking biologically active molecules. These analogues can be used in mechanistic studies or as potential biologically active compounds, offering insights into receptor-ligand interactions and the design of new pharmaceuticals (Chernykh et al., 2014); (Radchenko et al., 2008).

Molecular Rigidity and Coordination Chemistry

Research by Petrukhina et al. (2005) into chalcogen-containing spirocycles has highlighted the use of dispiro compounds as rigid rods in coordination chemistry, potentially enabling the construction of novel metal-organic frameworks with unique properties (Petrukhina et al., 2005).

Novel Synthetic Routes and Applications

Yashin et al. (2019) developed synthetic routes to produce conformationally rigid analogues of glutamic acid and lysine, showcasing the versatility of spirocyclic structures in synthesizing non-natural amino acids that could serve as building blocks for drug development and biochemistry (Yashin et al., 2019).

Biochemical Potential

The production of medium-chain carboxylic acids by Megasphaera sp. MH, as researched by Jeon et al. (2016), demonstrates an application of spiro compounds in biotechnology, potentially for the development of biofuels and biochemicals (Jeon et al., 2016).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

dispiro[2.0.24.13]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6(10)5-7(1-2-7)8(5)3-4-8/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGZJFVHDICEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(C23CC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid

CAS RN

181134-66-7
Record name dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid
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